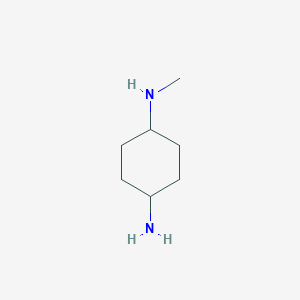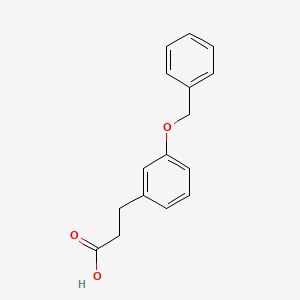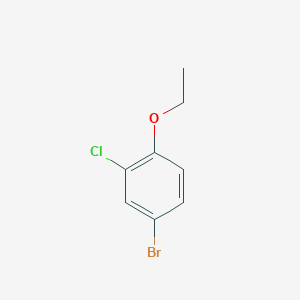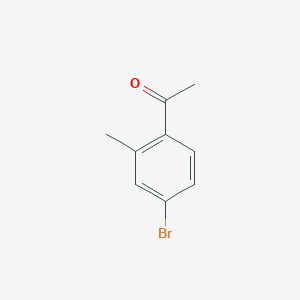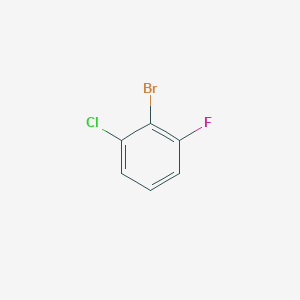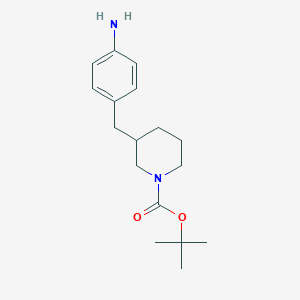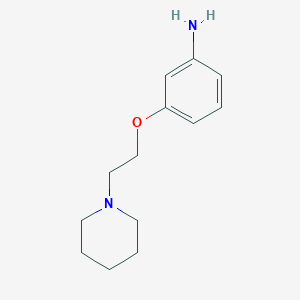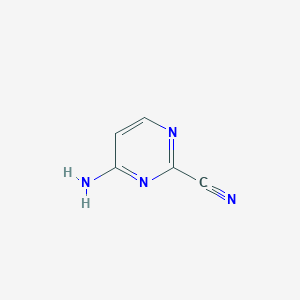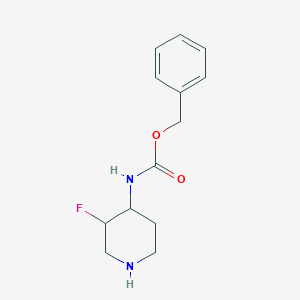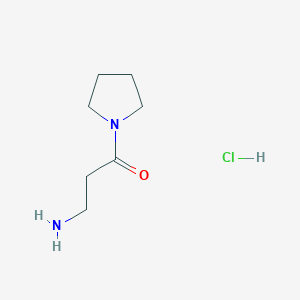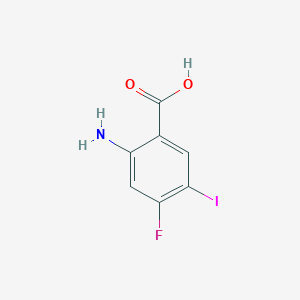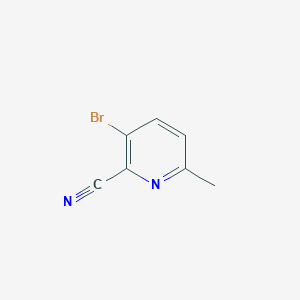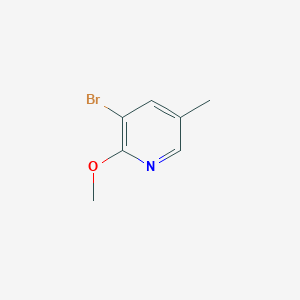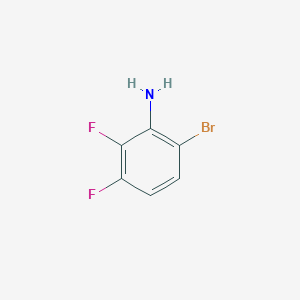
6-Bromo-2,3-difluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms.
准备方法
The synthesis of 6-Bromo-2,3-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,3-difluoroaniline with bromine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
化学反应分析
6-Bromo-2,3-difluoroaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The bromo-substituent allows for Pd-catalyzed coupling reactions, expanding the molecule’s size and complexity.
Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
6-Bromo-2,3-difluoroaniline is utilized in several scientific research areas:
Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
作用机制
The mechanism of action of 6-Bromo-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with these targets. This interaction can modulate biological pathways, leading to various physiological effects .
相似化合物的比较
6-Bromo-2,3-difluoroaniline can be compared with other similar compounds, such as:
2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in certain coupling reactions.
4-Bromo-2,6-difluoroaniline: Has a different substitution pattern, affecting its chemical properties and reactivity.
2-Bromo-4,6-difluoroaniline: Another isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .
属性
IUPAC Name |
6-bromo-2,3-difluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHCYWHCPSWFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305065 |
Source


|
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-74-0 |
Source


|
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
